molecular formula C11H10O3 B11905329 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one CAS No. 62806-16-0

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11905329
CAS No.: 62806-16-0
M. Wt: 190.19 g/mol
InChI Key: CQQPWPMDQBZIRH-UHFFFAOYSA-N
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Description

5-Hydroxy-2,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-oxo-2,7-dimethyl-4H-chromen-4-one.

    Reduction: Formation of 5-hydroxy-2,7-dimethyl-4H-dihydrochromen-4-one.

    Substitution: Formation of 5-chloro-2,7-dimethyl-4H-chromen-4-one or 5-alkoxy-2,7-dimethyl-4H-chromen-4-one.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation . Additionally, it can scavenge free radicals, providing antioxidant protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2,7-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methyl groups on the chromone ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-hydroxy-2,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)11-9(13)5-7(2)14-10(11)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPWPMDQBZIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742658
Record name 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-16-0
Record name 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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